methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Overview
Description
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.19 g/mol . It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl 3-oxobutanoate in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar benzoxazine core but with a methoxy group at the 7-position.
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Another derivative with a carboxylate group at the 6-position instead of the 7-position.
Uniqueness
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS No. 142166-00-5) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article summarizes the chemical properties, biological activities, and relevant research findings related to this compound.
- Molecular Formula: C10H9NO4
- Molecular Weight: 207.18 g/mol
- IUPAC Name: this compound
- Physical State: Solid
- Boiling Point: 247–253 °C
Biological Activities
This compound exhibits a range of biological activities that have been documented in various studies. The following subsections detail these activities:
Antimicrobial Activity
Research indicates that derivatives of benzoxazines, including methyl 3-oxo derivatives, possess significant antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi. For instance:
- Antibacterial Activity: Studies have demonstrated that certain benzoxazine derivatives inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Benzoxazine derivatives are also being explored for their anticancer potential. Methyl 3-oxo derivatives have been reported to induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest: Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Induction of Apoptosis: Compounds in this class can activate apoptotic pathways, leading to programmed cell death in tumor cells .
Anti-inflammatory Effects
The anti-inflammatory properties of methyl 3-oxo derivatives have been highlighted in various studies:
- Mechanism of Action: These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation in tissues .
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives:
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-7-8(4-6)15-5-9(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXBRNLTSFTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445712 | |
Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142166-00-5 | |
Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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